![molecular formula C23H24N2O5S B1144075 (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate CAS No. 1209492-89-6](/img/no-structure.png)
(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis . It forms a carbamate when it reacts with an amine .
Synthesis Analysis
The Boc group can be added to amines using di-tert-butyl dicarbonate (BOC2O) in the presence of a base . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Molecular Structure Analysis
The Boc group has the molecular formula (CH3)3C–O–C(=O)– .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Applications De Recherche Scientifique
Antibacterial Applications
Similar structures, particularly those with N-tert-butoxycarbonyl-thiazolidine carboxylic acid, have shown antibacterial activities . This suggests potential for this compound to be modified and used in the development of new antibacterial agents that could combat resistant bacterial strains.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate involves the synthesis of the key intermediate, (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate, followed by the protection of the amine group with tert-butoxycarbonyl (Boc) and subsequent coupling with N-Boc-glycine methyl ester to form the final product.", "Starting Materials": [ "2-bromo-4'-methoxyacetophenone", "benzo[b]thiophene-2-carbaldehyde", "methyl magnesium bromide", "2-aminobenzo[b]thiophen-4-ol", "tert-butoxycarbonyl chloride", "N-Boc-glycine methyl ester", "triethylamine", "dicyclohexylcarbodiimide", "dimethylformamide", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate by reacting 2-bromo-4'-methoxyacetophenone with benzo[b]thiophene-2-carbaldehyde in the presence of methyl magnesium bromide.", "Step 2: Synthesis of (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate by reducing (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate with 2-aminobenzo[b]thiophen-4-ol in the presence of palladium on carbon and hydrogen gas.", "Step 3: Protection of the amine group in (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate with tert-butoxycarbonyl (Boc) in the presence of triethylamine and tert-butoxycarbonyl chloride.", "Step 4: Coupling of N-Boc-glycine methyl ester with the protected amine group in (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate in the presence of dicyclohexylcarbodiimide and dimethylformamide.", "Step 5: Deprotection of the Boc group in the final product with hydrochloric acid in methanol, followed by neutralization with sodium hydroxide and extraction with diethyl ether." ] } | |
Numéro CAS |
1209492-89-6 |
Formule moléculaire |
C23H24N2O5S |
Poids moléculaire |
440.51206 |
Synonymes |
(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



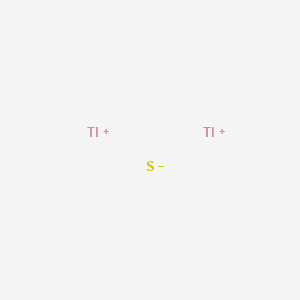
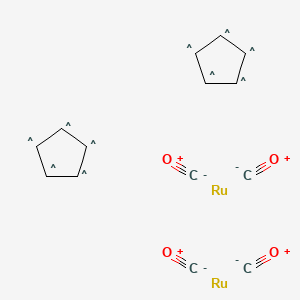
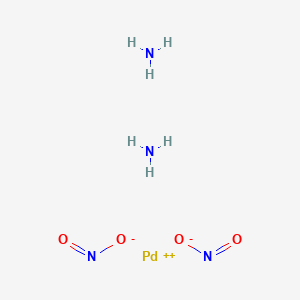
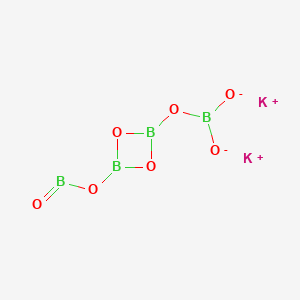
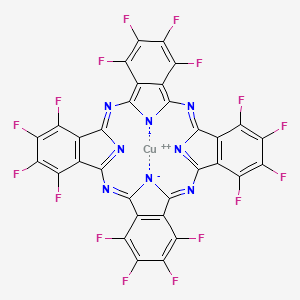
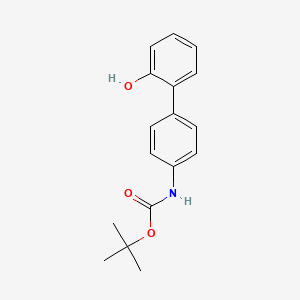

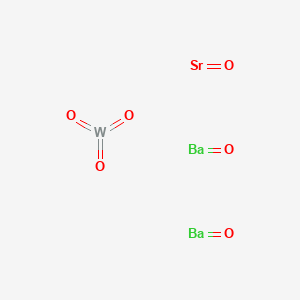
![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
